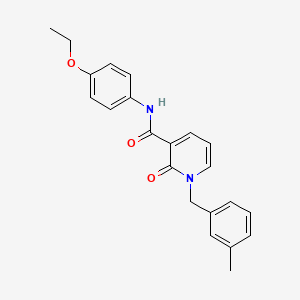

N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methylbenzyl group, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity and properties .

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the ethoxy group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are influenced by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Drug Discovery

Studies utilizing 19F-Nuclear Magnetic Resonance (NMR) spectroscopy have supported the development of potent inhibitors for human immunodeficiency virus (HIV) integrase. Compounds such as MK-0518, a potent inhibitor in this series, show the importance of NMR spectroscopy in understanding the metabolic fate and excretion balance of drug candidates, highlighting the utility of structural analogs in drug discovery programs. This approach underscores the role of NMR in selecting candidates for further development by providing insights into the metabolic pathways and stability of potential pharmaceuticals (Monteagudo et al., 2007).

Cytotoxicity and Potential Anticancer Applications

Research into novel pyrazole and pyrazolopyrimidine derivatives has shown that specific compounds exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential anticancer applications for compounds with a similar structural framework, emphasizing the importance of synthesis and characterization in identifying new therapeutic agents with cytotoxic properties (Hassan et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis research, utilizing compounds such as (S)-methylpyroglutamate, highlights the potential for creating chirally pure compounds that could serve as building blocks for more complex therapeutic agents. Such methodologies offer pathways to synthesize compounds with specific stereochemistry, crucial for the development of drugs with targeted biological activities (Calvez et al., 1998).

Tyrosine Kinase Inhibition for Cancer Therapy

The synthesis of specific inhibitors for tyrosine-specific protein kinases, such as 4-hydroxycinnamamide derivatives, showcases the potential therapeutic applications of structurally related compounds in cancer therapy. These inhibitors demonstrate selectivity towards tyrosine kinases, an essential feature for the development of targeted cancer treatments with minimal side effects (Shiraishi et al., 1987).

Antidiabetic Drug Impurities

Research identifying and synthesizing impurities in Repaglinide, an anti-diabetic drug, underscores the importance of understanding and controlling the formation of impurities in drug development. This knowledge helps improve drug purity and safety, essential for regulatory approval and clinical effectiveness (Kancherla et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-27-19-11-9-18(10-12-19)23-21(25)20-8-5-13-24(22(20)26)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBPYLCXIQJAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)